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molecular formula C13H11NO2S B8602743 Phenyl 3-nitrobenzyl sulfide

Phenyl 3-nitrobenzyl sulfide

Cat. No. B8602743
M. Wt: 245.30 g/mol
InChI Key: SDWCLHPHKOEENL-UHFFFAOYSA-N
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Patent
US08916557B2

Procedure details

A solution of 3-nitrobenzyl chloride (10.0 g) in ethanol (120 mL) was cooled to 0° C., treated with sodium thiophenolate (9.1 g, 90%) in 3 portions, while the temperature was slowly increased to room temperature the mixture was stirred for 18 hours. The reaction mixture was then concentrated in vacuo, treated with diethyl ether (350 mL), washed with water (2×150 mL) and brine (100 mL), dried with sodium sulfate and evaporated to dryness. The title compound (14.6 g) was thus obtained and used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH2:7]Cl)([O-:3])=[O:2].[C:12]1([S-:18])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[Na+]>C(O)C>[N+:1]([C:4]1[CH:11]=[CH:10][CH:9]=[C:6]([CH2:7][S:18][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:5]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(CCl)C=CC1
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
9.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)[S-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo
ADDITION
Type
ADDITION
Details
treated with diethyl ether (350 mL)
WASH
Type
WASH
Details
washed with water (2×150 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC(=CC=C1)CSC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14.6 g
YIELD: CALCULATEDPERCENTYIELD 102.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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